![molecular formula C11H14N2O3S B5783591 N-{4-[(cyclopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B5783591.png)
N-{4-[(cyclopropylamino)sulfonyl]phenyl}acetamide
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Description
"N-{4-[(cyclopropylamino)sulfonyl]phenyl}acetamide" is a synthetic compound investigated for its potential in various biological and chemical studies. While the specific details of this compound are not directly reported, compounds with similar sulfonamide structures have been explored for their immunomodulatory and anticancer properties, as well as for their roles in chemical synthesis and structure analysis.
Synthesis Analysis
The synthesis of related compounds such as N-phenylacetamide involves nucleophilic substitution reactions, typically starting from relevant sulfonyl chlorides and amines under controlled pH conditions in aqueous media. Advanced techniques involve cascade processes including C-H bond activation and intramolecular cyclization steps, as seen in compounds with similar functional groups (Li Bo-Hong, 2007); (Bing-qian Hu et al., 2021).
Molecular Structure Analysis
Compounds with similar sulfonamide frameworks have been structurally characterized using X-ray crystallography. These structures often exhibit significant non-linear optical properties and are influenced by the specific conformation of their cycloalkyl or aromatic rings, as well as by the presence of intermolecular hydrogen bonds which stabilize the crystal structure (J. González-Platas et al., 1997).
Chemical Reactions and Properties
Sulfonamide compounds like this compound often participate in various chemical reactions, including cyclopropanation and reactions with maleimides through C-H activation. These reactions are crucial for creating functionalized molecules with potential biological activity (H. Davies et al., 1996).
Future Directions
The future directions for research on “N-{4-[(cyclopropylamino)sulfonyl]phenyl}acetamide” could involve further exploration of its potential biological activities, such as antimicrobial and anticancer activities . Additionally, more research could be done to understand its mechanism of action and to optimize its synthesis process.
properties
IUPAC Name |
N-[4-(cyclopropylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8(14)12-9-4-6-11(7-5-9)17(15,16)13-10-2-3-10/h4-7,10,13H,2-3H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZRLJNMOKWJQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332905 |
Source
|
Record name | N-[4-(cyclopropylsulfamoyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198068 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
355001-37-5 |
Source
|
Record name | N-[4-(cyclopropylsulfamoyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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